molecular formula C15H19N3OS2 B14960984 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B14960984
M. Wt: 321.5 g/mol
InChI Key: FRPYPHUAKAAJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable thiol or disulfide compound.

    Formation of the Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Thiadiazole derivatives have been studied for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This compound may exhibit similar biological activities and could be explored as a potential drug candidate.

    Agriculture: Thiadiazole derivatives have been investigated for their herbicidal and pesticidal activities. This compound could be evaluated for its effectiveness in controlling agricultural pests and weeds.

    Materials Science: Thiadiazole derivatives have been used in the development of advanced materials, such as organic semiconductors and light-emitting diodes

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity, modulate receptor function, or interfere with DNA/RNA synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrophenyl)sulfanyl]acetamide
  • N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide

Comparison

Compared to other similar compounds, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)sulfanyl]acetamide may exhibit unique properties due to the presence of the tert-butyl and methylphenyl groups. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C15H19N3OS2/c1-10-5-7-11(8-6-10)20-9-12(19)16-14-18-17-13(21-14)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,18,19)

InChI Key

FRPYPHUAKAAJEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(S2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.